Vadimezan sodium is classified as a tumor vascular disrupting agent (tumor-VDA). It primarily functions by targeting the blood supply of tumors, leading to tumor regression. The compound was initially discovered by researchers Bruce Baguley and William Denny at the Auckland Cancer Society Research Centre in New Zealand and has been studied for its potential in treating various cancers, including non-small cell lung cancer and prostate cancer .
The synthesis of vadimezan involves several steps that can be adapted based on desired derivatives or modifications. One common method includes the condensation of 5,6-dimethylxanthone with acetic anhydride under acidic conditions. Key parameters for this reaction typically involve:
The final product is purified through crystallization or chromatography techniques to ensure high purity levels .
Vadimezan sodium has the molecular formula with a molar mass of approximately 282.295 g/mol. Its structure features a xanthenone core modified with two methyl groups and an acetic acid moiety. The compound's three-dimensional configuration can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, revealing its specific spatial arrangement which is crucial for its biological activity .
Vadimezan sodium participates in various chemical reactions that are essential for its therapeutic effects. These include:
The mechanism of action of vadimezan sodium primarily involves:
Vadimezan exhibits several notable physical and chemical properties:
Vadimezan sodium has been explored for various therapeutic applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3